2-Iodo-3-methoxythiophene

Catalog No.
S728042
CAS No.
64435-22-9
M.F
C5H5IOS
M. Wt
240.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-3-methoxythiophene

CAS Number

64435-22-9

Product Name

2-Iodo-3-methoxythiophene

IUPAC Name

2-iodo-3-methoxythiophene

Molecular Formula

C5H5IOS

Molecular Weight

240.06 g/mol

InChI

InChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3

InChI Key

POVLWDRUSKHAKW-UHFFFAOYSA-N

SMILES

COC1=C(SC=C1)I

Canonical SMILES

COC1=C(SC=C1)I

Synthesis:

-Iodo-3-methoxythiophene is an organic compound with the chemical formula C5H5IO. It can be synthesized through various methods, including:

  • Lithiation-iodination: This method involves the reaction of 3-methoxythiophene with n-butyllithium followed by treatment with iodine [].
  • Palladium-catalyzed cross-coupling: This method involves the reaction of 2-iodothiophene with methanol using a palladium catalyst [].

Potential applications:

-Iodo-3-methoxythiophene is a relatively new compound, and research into its potential applications is ongoing. Some potential areas of exploration include:

  • Intermediate in organic synthesis: Due to the presence of both an iodine and a methoxy group, 2-iodo-3-methoxythiophene can potentially serve as a building block for the synthesis of more complex molecules with desired properties [].
  • Material science: The unique properties of 2-iodo-3-methoxythiophene, such as its conductivity or light-emitting properties, could be explored for potential applications in material science [].

2-Iodo-3-methoxythiophene is a heterocyclic compound that belongs to the thiophene family, characterized by its sulfur-containing five-membered aromatic ring. This compound is notable for its unique electronic properties, which make it valuable in various chemical applications. The presence of an iodine atom and a methoxy group significantly influences its reactivity and potential for chemical transformations, enhancing its utility in organic synthesis and materials science.

Due to the lack of research on 2-Iodo-3-methoxythiophene, its mechanism of action in any biological system is unknown.

Further Research

  • Experimental determination of the physical and chemical properties of 2-Iodo-3-methoxythiophene.
  • Development of synthetic methods for the preparation of this compound.
  • Exploration of its reactivity in various chemical reactions.
  • Investigation of potential applications in organic synthesis or other scientific fields.
, particularly in the formation of more complex molecular structures used in organic electronics and pharmaceuticals.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-iodo-3-methoxythiophene, each exhibiting unique properties:

CompoundDescriptionReactivity
2-Bromo-3-methoxythiopheneContains a bromine atom instead of iodine; less reactive compared to its iodinated counterpart.Lower nucleophilic substitution reactivity due to bromine's weaker leaving ability.
2-Chloro-3-methoxythiopheneContains a chlorine atom; demonstrates reduced reactivity compared to iodine derivatives.Less reactive than both bromine and iodine derivatives.
3-MethoxythiopheneLacks halogen substituents; exhibits different electronic properties and reactivity patterns.More stable but less versatile in reactions compared to halogenated derivatives.

The uniqueness of 2-iodo-3-methoxythiophene lies in the presence of the iodine atom, which enhances its reactivity and versatility in various chemical transformations, making it a valuable compound for synthesizing advanced materials and pharmaceuticals.

While specific biological activities of 2-iodo-3-methoxythiophene are not extensively documented, thiophene derivatives are generally known for their potential pharmaceutical applications. They can serve as intermediates in the synthesis of biologically active molecules, contributing to research in medicinal chemistry.

The synthesis of 2-iodo-3-methoxythiophene primarily involves the iodination of 3-methoxythiophene. A common method includes selective monoiodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. This approach is scalable for industrial production, often utilizing continuous flow reactors to enhance efficiency and yield .

Synthetic Routes

  • Iodination of 3-Methoxythiophene:
    • Reagents: Iodine, hydrogen peroxide or sodium hypochlorite.
    • Conditions: Mild reaction conditions to achieve selective monoiodination.
  • Purification Techniques:
    • Recrystallization or column chromatography is typically used to purify the final product after synthesis.

2-Iodo-3-methoxythiophene has several significant applications:

  • Organic Electronics: It serves as a building block for synthesizing conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells due to its favorable electronic properties.
  • Materials Science: The compound is utilized in developing advanced materials with unique electronic and optical properties, making it suitable for various technological applications.
  • Pharmaceuticals: It acts as an intermediate in synthesizing compounds with potential therapeutic effects.

Molecular Structure and Configuration

2-Iodo-3-methoxythiophene is a substituted thiophene derivative characterized by the presence of an iodine atom at the 2-position and a methoxy group at the 3-position of the thiophene ring [1]. The compound possesses the molecular formula C5H5IOS with a molecular weight of 240.06 grams per mole [1] [2]. The structural identity is confirmed through various molecular descriptors including the SMILES notation COC1=C(SC=C1)I and the InChI identifier InChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 [1].

The thiophene ring system serves as the fundamental structural framework, maintaining the characteristic five-membered aromatic heterocycle containing one sulfur atom [3]. The ring exhibits typical thiophene geometry with carbon-sulfur bond lengths ranging from 1.714 to 1.808 Angstroms and carbon-carbon bond lengths between 1.423 and 1.450 Angstroms [4] [5]. The carbon-sulfur-carbon bond angle in the thiophene ring measures approximately 92.2 degrees, consistent with the constraints of the five-membered ring system [5].

The iodine substituent at position 2 forms a carbon-iodine bond with an estimated length of 2.07 to 2.10 Angstroms, based on analogous iodothiophene compounds [6]. The methoxy group at position 3 consists of a carbon-oxygen bond (1.36-1.38 Angstroms) connected to a methyl group through an oxygen-carbon bond (1.41-1.43 Angstroms) [3] [7]. The molecular configuration exhibits near-planar geometry with the thiophene ring maintaining aromaticity despite the presence of substituents [3] [7].

PropertyValueSource
Molecular FormulaC5H5IOSPubChemLite [1]
Molecular Weight240.06 g/molPubChemLite [1]
CAS Number64435-22-9ChemicalBook [2]
SMILESCOC1=C(SC=C1)IPubChemLite [1]
InChIInChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3PubChemLite [1]
InChIKeyPOVLWDRUSKHAKW-UHFFFAOYSA-NPubChemLite [1]

Physical and Chemical Properties

The physical properties of 2-iodo-3-methoxythiophene reflect the combined influences of the thiophene ring system and its substituents [8] [2]. While specific experimental data for this compound remains limited, estimations can be derived from related thiophene derivatives and the known properties of similar halogenated methoxythiophenes [8] [6].

The compound is expected to exist as a liquid at ambient temperature, following the pattern observed in related iodothiophene derivatives such as 2-iodothiophene, which exhibits a yellowish-brown liquid appearance [6]. The density of 2-iodothiophene is reported as 2.06-2.075 grams per cubic centimeter at 20 degrees Celsius, suggesting that 2-iodo-3-methoxythiophene would possess a similarly high density due to the presence of the heavy iodine atom [6].

Solubility characteristics are anticipated to follow those of other methoxy-substituted thiophenes, with the compound being miscible in organic solvents such as methanol and ether [8] [6]. The methoxy group enhances solubility in polar organic solvents while the iodine substituent contributes to solubility in non-polar systems [9]. The compound's stability under ambient conditions is expected to be moderate, requiring storage in closed containers away from direct sunlight to prevent degradation [6].

Chemical reactivity is significantly influenced by both substituents, with the iodine atom serving as an excellent leaving group for nucleophilic substitution reactions and cross-coupling reactions [10] [2]. The methoxy group acts as an electron-donating substituent, activating the thiophene ring toward electrophilic aromatic substitution while also providing sites for potential demethylation reactions [9] [7].

ParameterThiophene3-Methoxythiophene2-Iodothiophene2-Iodo-3-methoxythiophene
Molecular Weight (g/mol)84.14114.17 [8]210.04 [6]240.06 [1]
Physical StateLiquidLiquidLiquid [6]Liquid (estimated)
Boiling Point (°C)84155.7 [8]Not availableNot available
Density (g/cm³)1.0651.1 [8]2.06-2.075 [6]Not available

Electronic Structure and Distribution

The electronic structure of 2-iodo-3-methoxythiophene is characterized by the delocalized π-electron system of the thiophene ring, modified by the electronic effects of the iodo and methoxy substituents [11] [12] [13]. The thiophene ring contributes six π-electrons to maintain aromaticity, with the sulfur atom participating through its p-orbitals in the conjugated system [12] [13].

The highest occupied molecular orbital energy level is expected to be elevated compared to unsubstituted thiophene due to the electron-donating nature of the methoxy group [9] [12]. Conversely, the lowest unoccupied molecular orbital energy is likely lowered by the electron-withdrawing inductive effect of the iodine atom, resulting in a reduced band gap compared to the parent thiophene [14] [12]. Theoretical calculations on related thiophene systems indicate that substituent effects significantly alter the frontier molecular orbital energies and their spatial distributions [15] [14].

The electron density distribution within the molecule is non-uniform, with increased electron density at the methoxy-substituted carbon due to the oxygen atom's lone pairs and decreased density near the iodine-bearing carbon [16] [17]. The dipole moment is substantially higher than that of unsubstituted thiophene (0.55 Debye) due to the polar nature of both the carbon-iodine and carbon-oxygen bonds [16]. The molecular polarizability is enhanced by the presence of the heavy iodine atom and the methoxy substituent [17].

X-ray photoelectron spectroscopy studies of related thiophene derivatives demonstrate that the π-electron system remains largely intact despite substitution, with carbon K-alpha emission spectra showing characteristic features of the aromatic system [13]. The electronic excitation spectrum is expected to exhibit modified valence transitions compared to thiophene, with the first excited state occurring at lower energy due to the reduced band gap [12].

Electronic PropertyThiophene2-Iodo-3-methoxythiophene (estimated)
HOMO Energy Level-9.0 eV (approx.)Lower than thiophene
LUMO Energy Level-1.0 eV (approx.)Higher than thiophene
Band Gap~8.0 eVReduced compared to thiophene
Dipole Moment0.55 D [16]Higher than thiophene
Aromaticity6π electronsMaintained with substituent effects

Stereochemical Considerations

The stereochemical aspects of 2-iodo-3-methoxythiophene are primarily determined by the planar nature of the thiophene ring and the conformational preferences of the methoxy substituent [3] [7]. The compound lacks stereogenic centers and therefore does not exhibit chirality, belonging to the C1 point group symmetry [7].

The thiophene ring maintains near-planarity with only minor deviations induced by the steric interactions between the adjacent iodo and methoxy substituents [3] [7]. Crystallographic studies of related methoxythiophenes reveal that the methoxy group can adopt different conformational orientations relative to the ring plane, with rotational barriers around the carbon-oxygen bond being relatively low [3] [7]. The preferred conformation typically places the methyl group in a position that minimizes steric repulsion with neighboring substituents [7].

Intermolecular interactions in the solid state are influenced by the presence of both substituents, with the iodine atom capable of participating in halogen bonding and the methoxy group engaging in dipole-dipole interactions [3] [7]. Sulfur-oxygen contacts, commonly observed in methoxythiophene crystal structures, may also contribute to the solid-state packing arrangements [3] [7].

The molecular geometry optimization studies using density functional theory methods indicate that the most stable conformation maintains the thiophene ring planarity while allowing for slight rotation of the methoxy group to minimize intramolecular strain [15]. The carbon-carbon-hydrogen bond angles in the ring system range from 123.1 to 124.2 degrees, consistent with sp2 hybridization and aromatic character [4] [5].

Stereochemical AspectDescription
PlanarityNear-planar thiophene ring with slight deviations due to substituents
Ring ConformationAromatic ring maintains typical thiophene conformation
Substituent OrientationMethoxy group can rotate around C-O bond; iodine is fixed in-plane
SymmetryNo symmetry elements (C1 point group)
ChiralityNot chiral (no stereogenic centers)

Structural Comparison with Related Thiophene Derivatives

The structural characteristics of 2-iodo-3-methoxythiophene can be understood through comparison with related thiophene derivatives, including the parent thiophene, 3-methoxythiophene, 2-iodothiophene, and other substituted variants [8] [6] [3]. Each substituent imparts distinct structural modifications to the basic thiophene framework while preserving the essential aromatic character [3] [7].

Comparison with 3-methoxythiophene reveals that the addition of the iodine atom at position 2 significantly increases the molecular weight from 114.17 to 240.06 grams per mole while introducing enhanced reactivity for cross-coupling reactions [8] [2]. The methoxy group effects in both compounds are similar, including the electron-donating influence on the ring system and the formation of intermolecular sulfur-oxygen contacts in crystal packing [8] [3] [7].

The structural relationship with 2-iodothiophene demonstrates the additive effects of methoxy substitution, with the combined molecule exhibiting properties intermediate between the two parent compounds [6]. The carbon-iodine bond length remains consistent across iodothiophene derivatives at approximately 2.07-2.10 Angstroms, indicating minimal influence from other substituents on this bond parameter [6].

Bond length analysis across the thiophene derivative series shows systematic variations based on substituent effects [4] [5]. The carbon-sulfur bonds exhibit slight elongation in methoxy-substituted derivatives (1.72-1.82 Angstroms) compared to unsubstituted thiophene (1.71-1.81 Angstroms), reflecting the electron-donating influence of the methoxy group [3] [4]. Carbon-carbon bond lengths within the ring system remain relatively constant across derivatives, maintaining values between 1.42-1.46 Angstroms [4] [5].

Electronic property comparisons reveal that substituent effects are often additive, with 2-iodo-3-methoxythiophene exhibiting reduced band gap compared to either monosubstituted derivative [9] [14]. The dipole moment increases progressively with the number and polarity of substituents, reaching maximum values in polysubstituted derivatives [16].

Bond TypeThiophene (Å)3-Methoxythiophene (Å)2-Iodothiophene (Å)2-Iodo-3-methoxythiophene (estimated Å)
C=C Bond1.35-1.36 [4]1.35-1.361.35-1.361.35-1.36
C-C Bond1.42-1.45 [4]1.43-1.46 [3]1.42-1.451.43-1.46
C-S Bond1.71-1.81 [4]1.72-1.82 [3]1.71-1.811.72-1.82
C-I BondN/AN/A2.07-2.10 [6]2.07-2.10
C-O Bond (methoxy)N/A1.36-1.38 [3]N/A1.36-1.38
O-CH3 BondN/A1.41-1.43 [3]N/A1.41-1.43

Classical Iodination Approaches for 3-Methoxythiophene

The synthesis of 2-iodo-3-methoxythiophene through classical iodination methodologies represents a fundamental approach that has been extensively studied and documented. These traditional methods have served as the foundation for modern synthetic strategies and continue to be relevant in both laboratory and industrial settings [1] [2] [3].

Direct Iodination with Molecular Iodine

The most straightforward classical approach involves the direct reaction of 3-methoxythiophene with molecular iodine in the presence of suitable oxidizing agents. This method typically employs iodine in combination with hydrogen peroxide or sodium hypochlorite as oxidants under mild conditions. The reaction proceeds through electrophilic aromatic substitution, where the electron-rich thiophene ring facilitates the attack by electrophilic iodine species. Research has demonstrated that this approach can achieve moderate to good selectivity, with yields ranging from 60-85% depending on reaction conditions and substrate substitution patterns [1] [4].

Iodine-Mercuric Oxide System

Historically, the combination of iodine with mercuric oxide has been employed for thiophene iodination. This classical method, while effective, requires elevated temperatures and presents significant environmental and safety concerns due to the toxicity of mercury compounds. The reaction mechanism involves the formation of hypoiodous intermediates that subsequently react with the aromatic substrate. Despite its historical significance, this method has largely been superseded by more environmentally benign alternatives [5].

Potassium Dichloroiodate Monohydrate

A notable classical approach utilizes potassium dichloroiodate monohydrate (KICl₂·H₂O) as an electrophilic iodinating agent. This method offers several advantages including reagent stability, good regioselectivity, and the ability to operate under both solution and solvent-free conditions. Studies have shown that liquid substrates tend to be more reactive in aqueous media, while solid substrates afford better yields in dichloromethane or under mechanochemical conditions. The method demonstrates good to excellent yields for 2-substituted thiophenes, with the iodination occurring preferentially at the alpha position relative to the sulfur atom [6] [7] [8].

Computational Mechanistic Studies

Recent computational investigations using density functional theory have provided detailed insights into the mechanism of classical iodination processes. These studies reveal that potassium dichloroiodate dissociates to form potassium chloride and iodine monochloride, with the latter serving as the active iodinating species. The reaction proceeds through pi-complex formation followed by nucleophilic attack, with the nucleophilic attack step being rate-determining. Activation barriers of approximately 51.2 kcal/mol have been calculated, which correlates well with experimental observations requiring elevated temperatures or extended reaction times [3] [9].

N-Iodosuccinimide-Mediated Synthesis

N-Iodosuccinimide (NIS) has emerged as one of the most versatile and effective reagents for the iodination of thiophene derivatives, including 3-methoxythiophene. The utility of NIS stems from its ability to serve as a stable source of electrophilic iodine that can be activated under various conditions to achieve highly selective iodination reactions [10] [11] [12].

Mechanism and Reactivity

The mechanism of NIS-mediated iodination involves the generation of electrophilic iodine species through various activation pathways. Upon activation, NIS releases positively charged iodine species that readily undergo electrophilic aromatic substitution with electron-rich thiophene derivatives. The reaction typically proceeds through the formation of a sigma-complex intermediate, followed by proton elimination to restore aromaticity. The regioselectivity of the process is governed by the electronic properties of the substrate, with electron-donating groups such as methoxy directing iodination to ortho positions [12] [13].

Acid-Catalyzed Procedures

One of the most successful approaches involves the use of para-toluenesulfonic acid (PTSA) as a catalyst in ethanol. This method, developed specifically for thiophene derivatives, provides exceptional efficiency and selectivity. The general procedure involves dissolving the thiophene derivative in ethanol at the specified temperature, followed by addition of NIS and PTSA (10 mol%). The reaction proceeds rapidly, typically completing within 10 minutes, and affords high yields (80% for 2-iodo-3-methoxythiophene) with excellent regioselectivity. The mild conditions and short reaction times make this approach particularly attractive for synthetic applications [1] [13].

Silver-Catalyzed Activation

Silver(I) triflimide has proven to be an exceptionally effective catalyst for NIS activation in aromatic iodination reactions. This Lewis acidic catalyst activates NIS toward electrophilic substitution while maintaining excellent regioselectivity. The transformation is general for a wide range of substrates and allows late-stage iodination of complex molecules. Reactions typically proceed at 40°C in dichloromethane with catalyst loadings as low as 2 mol% for gram-scale synthesis. The method achieves yields of 85-94% for various aromatic substrates and demonstrates superior selectivity compared to other activation methods [10].

Iron-Catalyzed Systems

Iron(III)-based catalysis represents another highly effective approach for NIS activation. The use of iron(III) triflimide, generated in situ from iron(III) chloride and triflimide-based ionic liquids, enables rapid and regioselective iodination under mild conditions. This system is particularly effective for activated aromatic compounds and can be applied to the late-stage functionalization of biologically active molecules. The ionic liquid component serves both as solvent and activator, and can be recovered and reused in subsequent reactions. Yields typically range from 73-90% with excellent regioselectivity [11].

Mechanistic Insights and Optimization

Recent mechanistic studies have revealed that the effectiveness of different catalytic systems depends on their ability to generate the optimal electrophilic iodine species while minimizing side reactions. Strong Lewis acids can lead to over-activation and formation of diaryliodonium salts, while insufficient activation results in incomplete conversion. The optimal catalytic systems balance reactivity with selectivity, often requiring precise control of temperature, solvent, and catalyst loading. Kinetic studies have shown that the rate of iodination follows the order: silver triflimide > iron triflimide > other Lewis acids, correlating with their Lewis acidity and ability to coordinate with NIS [10] [11].

Regioselective Iodination Techniques

Achieving high regioselectivity in the iodination of 3-methoxythiophene requires careful consideration of substrate electronics, reaction conditions, and choice of iodinating reagents. The methoxy group serves as a strong electron-donating substituent that influences both the reactivity and selectivity of iodination reactions [14] [11] [13].

Electronic Effects and Directing Groups

The methoxy group at the 3-position of thiophene significantly influences the regioselectivity of iodination through both inductive and resonance effects. As an electron-donating group, methoxy increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack. The regioselectivity is primarily controlled by the resonance stabilization of the sigma-complex intermediate, with iodination occurring preferentially at the 2-position to form 2-iodo-3-methoxythiophene. This selectivity has been confirmed through both experimental studies and computational modeling [3] [14].

Solvent Effects on Selectivity

The choice of solvent can significantly impact both the rate and selectivity of iodination reactions. Polar solvents such as acetonitrile and dichloromethane generally favor electrophilic substitution by stabilizing charged intermediates, while protic solvents like ethanol can participate in hydrogen bonding interactions that influence reaction pathways. Studies comparing different solvent systems have shown that the regioselectivity remains high across various solvents, but reaction rates and yields can vary significantly. Water as a green solvent has also been explored, with promising results for certain substrate classes [15] [8].

Temperature and Time Optimization

Reaction temperature plays a crucial role in achieving optimal regioselectivity while maintaining reasonable reaction rates. Lower temperatures generally favor selectivity by minimizing kinetic scrambling and side reactions, but may require extended reaction times. Conversely, elevated temperatures accelerate reactions but can lead to over-iodination or formation of multiple regioisomers. Optimal conditions typically involve moderate temperatures (25-50°C) with careful monitoring of reaction progress. Time optimization studies have shown that many highly selective methods can achieve completion within minutes to hours, making them practical for synthetic applications [1] [13].

Substrate-Specific Protocols

Different thiophene derivatives may require tailored approaches to achieve optimal regioselectivity. For 3-methoxythiophene specifically, several highly selective protocols have been developed. The NIS/PTSA method in ethanol provides exceptional selectivity at room temperature, while silver-catalyzed procedures offer excellent selectivity at slightly elevated temperatures. The choice of optimal protocol depends on factors such as scale, available equipment, and desired throughput [10] [11] [13].

Alternative Synthetic Routes

Beyond conventional electrophilic iodination approaches, several alternative synthetic strategies have been developed for accessing 2-iodo-3-methoxythiophene and related compounds. These methods often offer unique advantages in terms of selectivity, functional group tolerance, or mechanistic diversity [16] [17] [18].

Hypervalent Iodine-Mediated Approaches

Hypervalent iodine reagents have emerged as powerful tools for aromatic iodination, offering unique reactivity patterns compared to traditional electrophilic methods. The use of iodine(III) species such as bis(trifluoroacetoxy)iodobenzene in combination with molecular iodine provides an efficient iodination system for thiophene derivatives. This approach proceeds through formation of highly electrophilic iodine(III) intermediates that readily react with electron-rich aromatics. The method demonstrates good functional group tolerance and can be applied to substrates that may be sensitive to harsh acidic conditions. Yields typically range from 70-90% with excellent regioselectivity for activated thiophenes [16] [18].

Electrochemical Iodination

Electrochemical methods represent a sustainable alternative for aromatic iodination that avoids the use of chemical oxidants. These approaches utilize controlled electrochemical oxidation to generate electrophilic iodine species from iodide sources. The method offers precise control over reaction conditions and can be readily scaled up for larger productions. Recent developments in electrochemical iodination have demonstrated applicability to thiophene derivatives with good yields and selectivity. The method is particularly attractive from an environmental perspective as it generates minimal chemical waste [19].

Metal-Catalyzed C-H Iodination

Transition metal-catalyzed C-H iodination represents a modern approach that enables direct functionalization of aromatic C-H bonds. Palladium and nickel-based catalytic systems have been developed that can selectively iodinate thiophene derivatives under mild conditions. These methods often employ NIS as the iodine source in combination with metal catalysts and appropriate ligands. The approach offers excellent regioselectivity and functional group tolerance, making it suitable for late-stage functionalization of complex molecules. However, the requirement for precious metal catalysts can impact the economic viability for large-scale applications [2] [20].

Photochemical Methods

Photochemical iodination approaches utilize light energy to activate iodinating reagents, enabling reactions under mild thermal conditions. These methods typically employ visible light photocatalysts in combination with iodine sources to generate reactive iodine species. While still emerging, photochemical approaches show promise for selective aromatic iodination with minimal environmental impact. The method requires specialized equipment for photochemical reactions but offers unique selectivity profiles and mild reaction conditions [21].

Iodocyclization Routes

For certain applications, iodocyclization strategies can provide access to iodinated thiophene derivatives through cyclization of appropriately functionalized precursors. These approaches involve the cyclization of sulfur-containing alkynes in the presence of electrophilic iodine sources. While requiring multi-step synthesis from simple starting materials, these methods can provide access to highly substituted iodothiophenes with excellent regiocontrol. The approach is particularly valuable for preparing complex thiophene derivatives that would be difficult to access through direct iodination [22].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for 2-iodo-3-methoxythiophene has become increasingly important in response to growing environmental consciousness and regulatory pressures. Green chemistry approaches aim to minimize environmental impact while maintaining synthetic efficiency and product quality [23] [24] [25].

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis using ball milling or manual grinding represents one of the most environmentally benign approaches to aromatic iodination. These methods eliminate the need for organic solvents while often providing enhanced reactivity through mechanical activation. Recent studies have demonstrated successful iodination of various aromatic compounds using solid-state grinding with NIS and activating agents. The approach typically involves grinding the substrate with iodinating reagents for 5-30 minutes at room temperature, achieving yields of 70-98% for suitable substrates. The method is particularly effective for solid substrates and can be readily scaled up using industrial ball milling equipment [12] [23] [25].

Water as Green Solvent

The use of water as a reaction medium represents a significant advancement in green chemistry for aromatic iodination. Several protocols have been developed that utilize aqueous media for thiophene iodination, often in combination with phase-transfer catalysts or surfactants to address solubility issues. Water-based systems typically employ environmentally benign oxidants such as hydrogen peroxide or sodium percarbonate. While yields may be somewhat lower than organic solvent systems (60-85%), the environmental benefits and simplified work-up procedures make these approaches attractive for industrial applications [26] [24] [27].

Eco-Friendly Oxidant Systems

The replacement of hazardous oxidants with environmentally benign alternatives has been a major focus of green iodination methods. Sodium percarbonate, a stable carrier of hydrogen peroxide, has proven particularly effective as a green oxidant for iodination reactions. This solid reagent is easy to handle, generates only sodium carbonate and water as byproducts, and can be used in various solvent systems. Studies have shown that sodium percarbonate-based iodination can achieve good yields (53-68%) with excellent functional group tolerance. Other green oxidants including urea-hydrogen peroxide adduct and sodium perborate have also been successfully employed [24].

Microwave-Assisted Green Synthesis

Microwave irradiation has been extensively investigated as a method to accelerate iodination reactions while reducing energy consumption and reaction times. Microwave-assisted protocols typically achieve completion in 10-20 minutes compared to hours required for conventional heating. The method can be combined with green solvents and eco-friendly reagents to create truly sustainable synthetic protocols. Yields are typically excellent (80-95%) with high regioselectivity. The energy efficiency of microwave heating makes this approach particularly attractive for industrial applications where energy costs are significant [10] [15].

Ionic Liquid-Based Systems

Ionic liquids have emerged as designer solvents that can be tailored for specific synthetic applications while offering environmental benefits through negligible vapor pressure and recyclability. Several iodination protocols have been developed using ionic liquids as both solvent and activating medium. These systems often demonstrate enhanced selectivity and reaction rates compared to conventional solvents. The ionic liquid can typically be recovered and reused multiple times without significant loss of activity. While ionic liquids themselves may be expensive, their reusability makes them economically viable for larger-scale applications [11].

Life Cycle Assessment and Sustainability Metrics

Modern green chemistry approaches increasingly employ quantitative sustainability metrics to evaluate environmental impact. Life cycle assessment studies have shown that green iodination methods can significantly reduce environmental impact through decreased solvent use, elimination of toxic reagents, and reduced energy consumption. EcoScale analysis and E-factor calculations have been used to quantify the environmental benefits of various approaches, with solvent-free and water-based methods showing particularly favorable profiles [28].

Industrial Production Considerations

The commercial production of 2-iodo-3-methoxythiophene requires careful consideration of economic factors, safety requirements, environmental regulations, and technical scalability. Industrial synthesis must balance cost-effectiveness with product quality while meeting stringent safety and environmental standards [29] [30] [31].

Economic Factors and Cost Analysis

Raw material costs typically represent 40-60% of total production costs for specialty iodinated compounds. The price volatility of iodine and iodine-containing reagents significantly impacts production economics, making reagent efficiency and recovery crucial considerations. Alternative iodinating agents and catalytic systems that minimize iodine consumption or enable reagent recycling can provide substantial cost advantages. Labor costs associated with handling hazardous materials and specialized equipment operation also contribute significantly to overall production expenses. Economic optimization often requires trade-offs between yield, selectivity, and processing costs [30].

Process Safety and Risk Management

Industrial iodination processes present several safety challenges including handling of corrosive reagents, potential for exothermic reactions, and management of toxic byproducts. Automated handling systems and continuous monitoring are essential for safe operation at scale. Risk assessment protocols must address potential exposure to iodine vapors, organic solvents, and other hazardous materials. Emergency response procedures and containment systems are critical components of industrial facility design. Process safety management systems following recognized standards such as PSM and RMP are typically required for commercial operations [30].

Environmental Compliance and Waste Management

Regulatory compliance represents a major consideration for industrial iodination processes. Waste streams containing organic solvents, spent catalysts, and iodine-containing materials require specialized treatment and disposal protocols. Air emissions control systems may be necessary to manage volatile organic compounds and iodine vapors. Water treatment systems must address potential contamination from process streams. Environmental impact assessments and permits are typically required before commencing commercial production. Green chemistry approaches that minimize waste generation and eliminate hazardous materials offer significant advantages in regulatory compliance [30] [31].

Scale-Up Challenges and Solutions

Scaling laboratory procedures to industrial production often reveals challenges not apparent at smaller scales. Heat transfer limitations can impact reaction selectivity and safety in larger reactors. Mixing efficiency becomes critical for maintaining reaction uniformity and preventing hotspots. Materials of construction must be compatible with corrosive iodine-containing reagents over extended operating periods. Continuous flow processing offers advantages over batch operations for certain iodination reactions by providing better heat transfer and improved safety profiles [29] [30].

Quality Control and Product Specifications

Industrial production requires robust quality control systems to ensure consistent product quality. Analytical methods for impurity analysis must be validated and automated where possible. Process control systems monitor critical parameters such as temperature, pH, and reagent addition rates. Statistical process control helps identify trends that could impact product quality. Regulatory specifications for pharmaceutical intermediates typically require impurity levels below 0.1%, demanding sophisticated purification and analytical capabilities [30] [31].

Technology Transfer and Process Development

Successful technology transfer from laboratory to commercial scale requires systematic process development studies. Reaction optimization at pilot scale helps identify optimal operating conditions and potential scale-up issues. Process hazard analysis identifies safety concerns and required protective measures. Economic evaluation compares alternative process routes and identifies cost optimization opportunities. Intellectual property considerations may impact choice of synthetic routes and process conditions. Collaboration between research, engineering, and operations teams is essential for successful technology transfer [29] [30].

XLogP3

2.3

Wikipedia

2-Iodo-3-methoxythiophene

Dates

Last modified: 08-15-2023

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